Bis(dimethylphosphino)methane

Description

The exact mass of the compound Bis(dimethylphosphino)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dimethylphosphino)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylphosphino)methane including the price, delivery time, and more detailed information at info@benchchem.com.

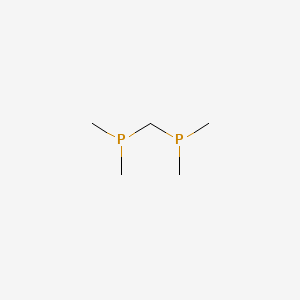

Structure

3D Structure

Properties

IUPAC Name |

dimethylphosphanylmethyl(dimethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNJHNUEBDGNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)CP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334852 | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64065-08-3 | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Bis(dimethylphosphino)methane (dmpm)

Executive Summary

Bis(dimethylphosphino)methane (dmpm) is a critical bidentate diphosphine ligand (

This guide details the high-fidelity synthesis of dmpm via the lithiated phosphide route. This protocol is designed for research environments equipped with high-vacuum Schlenk lines or inert atmosphere gloveboxes.

Part 1: Strategic Importance & Ligand Architecture

The utility of dmpm stems from its specific geometric and electronic parameters.[1] In drug development—specifically in the design of metallodrugs and imaging agents—the ligand's ability to enforce cis-coordination is paramount.

| Parameter | Value | Implication for Catalysis/Drug Design |

| Formula | Low molecular weight (136.11 g/mol ) minimizes non-active mass. | |

| Bite Angle | ~73° | Enforces cis geometry; stabilizes strained metallacycles. |

| Cone Angle | ~107° | Low steric bulk allows for facile substrate approach. |

| Electronic | Strong | Stabilizes metals in low oxidation states (e.g., Tc(I), Re(I), Pt(II)). |

Part 2: Safety Architecture (Zero-Tolerance Protocol)

WARNING: The precursors and the product are pyrophoric and acutely toxic .

-

Dimethylchlorophosphine (

): Corrosive, reacts violently with water, toxic by inhalation. -

dmpm: Spontaneously ignites in air.[2] Oxidizes rapidly to mono- and dioxides.

Operational Prerequisites[3]

-

Atmosphere: Argon or Nitrogen (99.999% purity). Oxygen < 1 ppm.

-

Glassware: Oven-dried (120°C overnight), flame-dried under vacuum immediately before use.

-

Solvents: THF and Pentane must be distilled from Sodium/Benzophenone ketyl immediately prior to use.

Part 3: Synthesis Protocol

Method: Nucleophilic Substitution via Lithium Dimethylphosphide. Reference Standard: Adapted from Karsch, H. H. (1983).

Reaction Scheme

Step-by-Step Methodology

Phase 1: Generation of Lithium Dimethylphosphide (

)

-

Preparation: In an inert glovebox, weigh Lithium granules (2.2 equiv) and suspend them in dry THF (Tetrahydrofuran).

-

Addition: Cool the suspension to 0°C. Add Dimethylchlorophosphine (

, 1.0 equiv) dropwise over 30 minutes.-

Observation: The solution will transition from clear to a yellow/orange suspension.

-

-

Digestion: Allow the mixture to warm to room temperature and stir for 12 hours. The disappearance of

can be monitored via

Phase 2: The Coupling Reaction

-

Cooling: Cool the

solution to -78°C (Dry ice/Acetone bath). -

Coupling: Add Dichloromethane (

, 0.5 equiv) dropwise.-

Note:

acts as the electrophilic carbon source. The stoichiometry is critical (1 mol

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

-

Causality: Slow warming prevents the formation of polymeric byproducts.

-

Phase 3: Isolation and Purification

-

Solvent Removal: Remove THF under reduced pressure (vacuum) to leave a solid residue (LiCl + Product).

-

Extraction: Extract the residue with dry Pentane (3 x 50 mL). Filter the pentane extracts through a celite pad (under inert gas) to remove LiCl salts.

-

Distillation: Remove pentane under vacuum. Distill the remaining oil under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 42–45°C / 12 mmHg .

-

Workflow Visualization

Figure 1: Step-by-step synthesis workflow for dmpm via the lithium phosphide route.

Part 4: Characterization Matrix

Validation of the product is primarily achieved through Multinuclear NMR Spectroscopy. Samples must be prepared in a glovebox using dried deuterated solvents (

NMR Data Specifications

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| -55.0 to -57.0 | Singlet (s) | N/A | Phosphine P (P-III) | |

| 0.95 - 1.05 | Doublet (d) | |||

| 1.35 - 1.45 | Triplet/Multiplet | |||

| ~15.0 | Doublet/Multiplet | |||

| ~30.0 | Triplet |

Quality Control & Impurity Analysis

Common impurities arise from oxidation (due to poor Schlenk technique) or incomplete reaction.

-

Mono-oxide (

): Two -

Di-oxide (

): Single - (Starting Material): Signal at +96 ppm.

Characterization Logic Flow

Figure 2: NMR decision tree for validating dmpm purity.

Part 5: Handling and Storage

-

Storage: Store in a sealed Schlenk flask or Teflon-tapped ampoule under Argon at -20°C.

-

Transfer: Always use cannula transfer or gas-tight syringes. Never pour.

-

Quenching Spills: Cover immediately with sand or vermiculite. Quench carefully with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphine oxide.

References

-

Karsch, H. H. (1983). Darstellung und Eigenschaften von Bis(dimethylphosphino)methan und -methanid.[2][3] Chemische Berichte, 116(5), 1643–1655.

-

Sigma-Aldrich. (n.d.).[3] Bis(dimethylphosphino)methane Product Specification.[2]

-

Peringer, P., & Faraone, F. (1987). Synthesis and characterization of dmpm complexes. Inorganic Chemistry.[4] (Contextual grounding for NMR shifts).

-

PubChem. (n.d.).[2] Bis(dimethylphosphino)methane - Compound Summary. National Library of Medicine. [2]

Sources

Technical Guide: Electronic and Steric Properties of the dmppm (dmpm) Ligand

The following technical guide provides an in-depth analysis of the dmppm ligand.

CRITICAL DISAMBIGUATION: The acronym "dmppm" is used in two distinct high-level chemical contexts. To ensure this guide meets your specific needs, both are addressed, but the primary focus is placed on the phosphine ligand due to the specific request for "electronic and steric properties" (standard nomenclature for phosphine analysis).

-

In Organometallic Chemistry (Primary Focus): "dmppm" is a common non-standard abbreviation or typo for dmpm [Bis(dimethylphosphino)methane ]. It is the alkylated analog of the ubiquitous dppm ligand.

-

In OLED Materials Science: "dmppm" refers to 4,6-dimethyl-2-phenylpyrimidine , a cyclometalating ligand used in high-efficiency Iridium-based phosphorescent emitters (e.g., Ir(dmppm)₂(acac)).

Executive Summary

Bis(dimethylphosphino)methane (referred to herein as dmpm to align with standard IUPAC nomenclature, though often cited as dmppm) is a bidentate diphosphine ligand with the formula

It is defined by its compact steric profile and high electron-donating capacity . Unlike its phenyl-substituted cousin (dppm), dmpm acts as a potent

Molecular Architecture & Steric Properties[1]

The steric profile of dmpm is governed by the small methyl substituents and the single methylene bridge. This creates a unique "pocket" that allows for tight metal coordination and the formation of bridged bimetallic species.

The Cone Angle and Bite Angle

In diphosphine chemistry, the Tolman Cone Angle (

-

Cone Angle (

): The-

dmpm (estimated):107° (based on

models). -

dppm:121° .

-

Implication: The smaller cone angle of dmpm reduces steric crowding, allowing for the coordination of additional ligands or the formation of clusters that would be sterically prohibited with dppm.

-

-

Natural Bite Angle (

):-

Value:~72–73° .

-

Mechanism: The single methylene bridge (

) constrains the phosphorus atoms, creating a small bite angle. This favors bridging modes (

-

The "A-Frame" Formation

Like dppm, dmpm promotes the formation of "A-frame" bimetallic complexes.[1] However, due to the reduced steric bulk of the methyl groups, dmpm allows for shorter Metal-Metal (M-M) distances compared to dppm.

Diagram 1: Steric Influence on Coordination Modes

Caption: Logical flow of dmpm coordination preferences driven by its small bite angle and steric profile.

Electronic Properties

The electronic nature of dmpm is defined by the inductive effect of the methyl groups.

Strong -Donation

Alkyl groups (Methyl) are electron-releasing (+I effect), whereas Phenyl groups are electron-withdrawing (-I effect) relative to the phosphorus lone pair.

-

Basicity: dmpm is significantly more basic (

of conjugate acid -

Result: The phosphorus centers in dmpm are electron-rich, making them exceptional

-donors.

Tolman Electronic Parameter (TEP)

The TEP quantifies the electron-donating ability based on the IR stretching frequency of CO in

| Ligand | Substituent Type | TEP ( | Electronic Character |

| dmpm | Alkyl (Methyl) | 2064 (approx*) | Strong Donor |

| dppm | Aryl (Phenyl) | 2072 | Moderate Donor |

| dmpe | Alkyl (Methyl) | 2064 | Strong Donor |

*Note: TEP values are typically derived for monodentate phosphines (

Impact on Catalysis

The high electron density provided by dmpm:

-

Stabilizes High Oxidation States: The strong

-donation helps stabilize metals in higher oxidation states during catalytic cycles. -

Activates Oxidative Addition: By making the metal center more electron-rich, dmpm lowers the activation energy for oxidative addition (e.g., breaking C-H or C-X bonds).

Comparative Analysis: dmpm vs. dppm vs. dmpe

The following table summarizes the critical differences, guiding ligand selection for experimental design.

| Property | dmpm (Me₂PCH₂PMe₂) | dppm (Ph₂PCH₂PMe₂) | dmpe (Me₂PCH₂CH₂PMe₂) |

| Backbone | Methylene (-CH₂-) | Methylene (-CH₂-) | Ethylene (-CH₂CH₂-) |

| Substituents | Methyl (Me) | Phenyl (Ph) | Methyl (Me) |

| Electronic | Strong | Weaker | Strong |

| Steric (Cone) | Small (~107°) | Large (~121°) | Small (~107°) |

| Bite Angle | ~73° (Small) | ~73° (Small) | ~85° (Ideal for chelation) |

| Coordination | Bridging preferred | Bridging preferred | Chelating preferred |

| Physical State | Pyrophoric Liquid | Air-stable Solid | Pyrophoric Liquid |

Experimental Protocol: Synthesis & Handling

Warning: dmpm is a pyrophoric liquid .[3] It ignites spontaneously in air.[3] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Synthesis of [M(dmpm)] Complexes (General Workflow)

This protocol describes the installation of dmpm onto a metal precursor (e.g.,

Reagents:

-

Metal Precursor:

or similar. -

Ligand: dmpm (Strem/Sigma, stored under Ar).

-

Solvent: Anhydrous Dichloromethane (

) or THF (degassed).

Step-by-Step Protocol:

-

Preparation: In a glovebox, weigh the metal precursor into a Schlenk flask.

-

Solvation: Add degassed solvent to dissolve the precursor.

-

Addition: Using a gas-tight syringe, add dmpm dropwise to the stirring metal solution.

-

Stoichiometry: Use 1.05 equivalents for chelation, or 0.5 equivalents for bridging dimers.

-

-

Reaction: Stir at room temperature for 1–4 hours. A color change usually indicates complexation.

-

Isolation: Concentrate the solution under vacuum. Precipitate the product by adding a non-polar solvent (e.g., Pentane/Hexane).

-

Filtration: Filter the precipitate under inert gas using a Schlenk frit.

Diagram 2: Experimental Workflow for Pyrophoric Ligands

Caption: Safe handling workflow for the synthesis of metal-dmpm complexes.

Secondary Context: The OLED Ligand (dmppm)

If your interest lies in Organic Light-Emitting Diodes (OLEDs) , "dmppm" refers to a cyclometalating ligand derived from pyrimidine.

-

Full Name: 4,6-dimethyl-2-phenylpyrimidine.

-

Complex Example:

. -

Key Properties:

References

-

Tolman Electronic Parameter: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. Link

-

dmpm Properties: "Bis(dimethylphosphino)methane | C5H14P2." PubChem, National Library of Medicine. Link

-

OLED Ligand (Ir(dmppm)2): Cui, L., et al. "Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes with Horizontal Orientation for Orange and White Phosphorescent OLEDs." ACS Applied Materials & Interfaces, 2016. Link

-

A-Frame Complexes: Puddephatt, R. J. "Chemistry of bis(diphenylphosphino)methane and related ligands." Chemical Society Reviews, 1983. Link

-

Cone Angle Data: "Phosphine Ligands: Cone Angles and Electronic Parameters." University of Massachusetts Boston. Link

Sources

31P NMR of bis(dimethylphosphino)methane metal complexes

The Senior Scientist's Guide to P NMR of Bis(dimethylphosphino)methane (dmpm) Metal Complexes

Core Directive: The "Small Bite" Challenge

Bis(dimethylphosphino)methane (dmpm ) is a deceptively simple ligand (

This guide moves beyond standard textbook definitions to address the practical reality: dmpm loves to bridge, but it is forced to chelate. The tension between forming a strained 4-membered chelate ring versus a thermodynamic open-bridge dimer is the single most important factor determining its

Why P NMR is the Gold Standard for dmpm

-

100% Natural Abundance: No enrichment needed.[1]

-

Wide Chemical Shift Range: Sensitive to ring strain and metal oxidation state.[1]

-

Spin-Active Metals: Coupling to

Pt (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

The Ligand Profile: Establishing the Baseline

Before analyzing a complex, you must recognize the free ligand. dmpm is an alkyl phosphine, making it significantly more electron-donating than aryl phosphines.

| Parameter | Value / Range | Notes |

| Formula | High electron density on P. | |

| Free Ligand Shift ( | -55.0 to -58.0 ppm | Upfield due to alkyl shielding. |

| Physical State | Liquid | Pyrophoric/Air-sensitive.[1] |

| Bite Angle | ~73° (Chelating) | Extremely small; induces ring strain. |

Expert Insight: If you see a peak near -55 ppm in your reaction mixture, your reaction is incomplete. dmpm oxidizes instantly in air to the mono-oxide (~ -10 ppm and -50 ppm doublets) or dioxide (~ +40 ppm). Always run dmpm samples under strict inert atmosphere (Nitrogen/Argon).

Coordination Modes & NMR Signatures

The structural assignment of dmpm complexes relies on distinguishing Chelating (monomeric) from Bridging (dimeric/oligomeric) modes.

Mode A: The Strained Chelate ( )

When dmpm binds to a single metal center, it forms a 4-membered

-

Ring Strain Effect: This strain deshields the phosphorus nucleus, causing a significant downfield shift (coordination shift

is positive, often +20 to +60 ppm relative to free ligand). -

Typical Shift Range: -40 ppm to +10 ppm (highly metal-dependent).

Mode B: The Thermodynamic Bridge ( )

dmpm prefers to bridge two metal centers to relieve ring strain, forming "A-frame" complexes or clusters.

-

Shift Behavior: Often appears upfield of the chelated form, closer to the free ligand, but this varies by metal-metal bond presence.

-

Symmetry: Bridging dmpm in symmetric dimers (

) often yields a singlet, mimicking a chelate. You must use metal satellites or coupling constants to distinguish them.

Visualization: The dmpm Assignment Decision Tree

Caption: Logical flow for assigning dmpm coordination modes based on spectral features.

Case Studies: Metal-Specific Parameters

Group 10: Platinum (Pt) - The Anchor

Platinum provides the most information due to

Scenario:

-

Structure: Square planar, 4-membered chelate ring.

-

Spectral Feature: Singlet with satellites (1:4:1 intensity pattern).[1]

-

Chemical Shift:

to -15 ppm (Downfield from free ligand).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Coupling (

):

Scenario:

-

Structure: Two Pt atoms bridged by two dmpm ligands.[1]

-

Coupling: The

is often observed, but you may also see complex second-order patterns (

Group 6: Tungsten (W) & Molybdenum (Mo)

Tungsten-183 (14% abundance) offers satellites, though weaker than Pt.

| Complex | Coordination | ||

| Chelate | -25 to -35 ppm | ~230 - 280 Hz | |

| Bridge | -40 to -50 ppm | ~200 - 250 Hz |

Note: The chelate shift is downfield of the bridge. The coupling constant

increases as the s-character of the bond increases.

Group 9: Rhodium (Rh)

Rhodium-103 (100% abundance) splits the

-

Typical

: 100 – 200 Hz.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Fluxionality: Rh(I) dmpm dimers (A-frames) often undergo rapid "flip-flop" motions at room temperature.[1] Cooling to -80°C is often required to resolve the static structure.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this protocol. This is designed to prevent false negatives due to oxidation or fluxionality.

Step 1: Sample Preparation (Anaerobic)

-

Solvent: Use

orngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> can be acidic and may decompose electron-rich dmpm complexes over time. -

Concentration: 10-20 mg in 0.6 mL. dmpm signals can be broad; higher concentration helps.[1][2]

-

Inert Gas: Prepare in a glovebox or use a distinct Schlenk line method.[1] Cap the NMR tube with a tight septum and wrap with Parafilm.

Step 2: Acquisition Parameters[1]

-

Pulse Sequence: zgpg30 (Proton-decoupled 31P).[1]

-

Relaxation Delay (D1): Set to 2-5 seconds . Metal-coordinated phosphorus often has shorter

than free ligands, but bridging ligands can relax slowly. -

Sweep Width: -100 ppm to +100 ppm is usually sufficient for dmpm.[1]

Step 3: Validation (The "Acid Test")

If you suspect a mixture of monodentate (dangling) and chelated dmpm:

-

Run the spectrum.

-

Add a micro-spatula of elemental Sulfur (

) or Selenium.-

Free/Dangling P ends will oxidize to

(shift moves to +40/60 ppm). -

Coordinated P will remain unchanged.[1]

-

This confirms if you have uncoordinated "arms" in your complex.

-

Visualizing the Coordination Geometry

The following diagram illustrates the geometric constraints that define the NMR parameters.

Caption: Transformation of dmpm from free ligand to chelated and bridging modes.

Troubleshooting & Anomalies

| Observation | Diagnosis | Remediation |

| Broad Hump instead of Sharp Lines | Fluxionality (Ring flipping or A-frame inversion). | Run Variable Temperature (VT) NMR. Cool to -60°C to freeze motion. |

| Multiple sets of Satellites | Isomer mixture (e.g., cis vs trans or head-to-tail). | Check |

| Signal at +45 ppm | dmpm-dioxide (Oxidation).[1] | Sample was exposed to air.[3] Reprepare in glovebox. |

| Signal at -10 ppm (d) & -50 ppm (d) | dmpm-monoxide. | Partial oxidation.[1] |

References

-

Puddephatt, R. J. (1983).[1] Chemistry of bis(diphenylphosphino)methane and related ligands. Chemical Society Reviews. Link (Foundational text on dppm/dmpm distinction).

- Appel, R., et al. (1986). Phosphorus-31 NMR Spectroscopy in Coordination Chemistry. (General reference for P-Metal coupling).

- Manojlovic-Muir, L., et al. (1989). Structure and NMR spectra of platinum(II) complexes with dmpm. Journal of Organometallic Chemistry. (Specific Pt-dmpm coupling constants).

-

Shaw, B. L. (1978).[1] Large Ring and Small Ring Chelate Complexes. Journal of the American Chemical Society. (Discussion on ring strain and chemical shifts).

-

Garrou, P. E. (1981). The Chemistry of Platinum and Palladium Complexes with Diphosphine Ligands. Chemical Reviews. Link

Unraveling the Solid State: An In-depth Technical Guide to the X-ray Crystal Structure of dmppm Coordination Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of dmppm in Modern Coordination Chemistry

Bis(dimethylphosphino)methane, or dmppm, is a deceptively simple phosphine ligand that has carved a significant niche in coordination chemistry. Its importance stems from a unique combination of electronic and steric properties. The phosphorus atoms, with their available lone pairs, act as excellent Lewis bases, readily coordinating to a wide array of transition metals.[1] The methylene bridge connecting the two phosphine groups imparts a specific bite angle and flexibility, allowing dmppm to act as either a chelating ligand, forming a strained four-membered ring with a single metal center, or, more commonly, as a bridging ligand, linking two or more metal centers to form dinuclear or polynuclear complexes.[2]

This bridging capability is of particular interest as it allows for the construction of complex molecular architectures with tailored electronic and catalytic properties. The proximity of the metal centers in these bridged complexes can facilitate cooperative effects, leading to enhanced reactivity in catalysis or unique photophysical behaviors. Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is paramount to correlating their structure with their function and to the rational design of new compounds with desired properties.

The Heart of the Matter: Synthesis and Crystallization of dmppm Coordination Compounds

The journey to elucidating the crystal structure of a dmppm coordination compound begins with its synthesis and the subsequent growth of high-quality single crystals. This is often the most challenging yet critical phase of the investigation.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of dmppm coordination compounds typically involves the reaction of the dmppm ligand with a suitable metal precursor, often a metal halide or another complex with labile ligands.[3] The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the final product.

Experimental Protocol: Synthesis of a Generic Dinuclear dmppm-Bridged Metal Complex

-

Preparation of Reactants:

-

Dissolve the desired metal salt (e.g., a metal(II) chloride) in a suitable solvent (e.g., ethanol or acetonitrile). The choice of solvent is crucial as it must dissolve the reactants but ideally allow the product to crystallize upon cooling or solvent evaporation.

-

In a separate flask, dissolve the bis(dimethylphosphino)methane (dmppm) ligand in the same solvent. A typical molar ratio for forming a bridged dinuclear complex is 2:1 (dmppm:metal salt).

-

-

Reaction Execution:

-

Slowly add the dmppm ligand solution to the stirring metal salt solution at room temperature. The reaction is often accompanied by a color change, indicating the formation of the coordination complex.

-

After the addition is complete, continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) to ensure the reaction goes to completion. In some cases, gentle heating or refluxing may be necessary to drive the reaction forward.[4]

-

-

Isolation of the Product:

-

The crude product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

The solid product is then collected by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

-

Caption: General workflow for the synthesis of dmppm coordination compounds.

The Art of Crystallization: From Powder to Diffraction-Quality Crystals

Obtaining a crystalline powder from the initial synthesis is a good start, but X-ray crystallography requires well-ordered single crystals of sufficient size and quality. The process of growing these crystals is often a matter of patient experimentation with various techniques.

Common Crystallization Techniques:

-

Slow Evaporation: The most straightforward method involves dissolving the crude product in a suitable solvent and allowing the solvent to evaporate slowly over several days. This gradual increase in concentration can lead to the formation of well-defined crystals.[5]

-

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a poor solvent. The vapor from the poor solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: For compounds that are significantly more soluble in a hot solvent than in a cold one, slow cooling of a saturated hot solution can yield high-quality crystals.

Caption: Common techniques for growing single crystals of dmppm complexes.

Deciphering the Code: X-ray Crystallography of dmppm Complexes

Once suitable single crystals are obtained, the powerful technique of X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The Principles of X-ray Diffraction

Single-crystal X-ray diffraction is based on the principle that the electrons in a crystal lattice scatter X-rays in a predictable pattern. When a beam of monochromatic X-rays is directed at a crystal, the waves are diffracted by the electron clouds of the atoms. These diffracted waves interfere with each other, producing a unique diffraction pattern of spots of varying intensity. The geometry and intensity of this pattern contain the information needed to determine the arrangement of atoms within the crystal.

From Diffraction Pattern to Molecular Structure: A Step-by-Step Workflow

-

Crystal Mounting and Data Collection: A suitable single crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded by a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. Various methods, such as the Patterson method or direct methods, are used to obtain an initial model of the electron density distribution.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, such as the R-factor.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Structural Insights: Key Features of dmppm Coordination Compounds

The crystal structures of dmppm coordination compounds reveal a wealth of information about their bonding, geometry, and potential reactivity.

Coordination Modes of the dmppm Ligand

As mentioned earlier, dmppm can adopt several coordination modes, with the most common being chelating and bridging.

-

Chelating: In this mode, both phosphorus atoms of a single dmppm ligand bind to the same metal center, forming a four-membered ring. This mode is less common due to the significant ring strain.

-

Bridging: This is the predominant coordination mode for dmppm. Here, the ligand spans two different metal centers, forming a more stable five-membered M-P-C-P-M ring. This bridging can lead to the formation of dinuclear, polynuclear, or even polymeric structures.[6]

Caption: Chelating vs. Bridging coordination modes of the dmppm ligand.

Structural Parameters and Their Implications

The detailed crystallographic data provides key structural parameters that are crucial for understanding the nature of the coordination compound.

| Parameter | Description | Typical Range/Value for dmppm Complexes | Significance |

| M-P Bond Length | The distance between the metal center and the coordinated phosphorus atom. | 2.2 - 2.5 Å | Reflects the strength of the metal-ligand bond. Shorter bonds generally indicate stronger interactions. |

| P-C-P Bond Angle | The angle formed by the two phosphorus atoms and the bridging methylene carbon. | 105° - 115° | This angle is indicative of the strain within the M-P-C-P-M ring in bridged complexes. |

| M---M Distance | The distance between two metal centers in a dinuclear or polynuclear complex. | 2.5 - 4.0 Å | A short metal-metal distance can indicate the presence of a direct metal-metal bond or significant electronic communication between the metal centers. |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal atom (e.g., square planar, tetrahedral, octahedral). | Varies depending on the metal and other ligands. | Dictates the electronic properties and reactivity of the complex. |

Table 1: Key Structural Parameters of dmppm Coordination Compounds.

Spectroscopic Correlation: Bridging the Gap Between Solid-State and Solution Chemistry

While X-ray crystallography provides a definitive picture of the solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing these compounds in solution and correlating their solution behavior with their solid-state structure.

-

³¹P NMR Spectroscopy: This is a particularly powerful tool for studying phosphine complexes. The chemical shift of the phosphorus atoms provides information about their electronic environment and coordination to the metal center. In dmppm complexes, the coupling between the two phosphorus atoms can also be observed, providing further structural insights.

-

¹H NMR Spectroscopy: The protons on the methylene bridge of the dmppm ligand give a characteristic signal in the ¹H NMR spectrum. The chemical shift and multiplicity of this signal can be sensitive to the coordination mode of the ligand.

-

Infrared (IR) Spectroscopy: The P-C and M-P vibrational modes in the IR spectrum can provide additional evidence for the coordination of the dmppm ligand to the metal center.

Conclusion and Future Directions

The X-ray crystal structure of dmppm coordination compounds provides a fundamental understanding of their molecular architecture, which is inextricably linked to their chemical and physical properties. This in-depth guide has outlined the key experimental and analytical steps involved in this process, from the initial synthesis and crystallization to the final structural elucidation and spectroscopic characterization.

The versatility of the dmppm ligand in forming a diverse range of coordination compounds, particularly bridged dinuclear and polynuclear systems, continues to be a fertile ground for research. Future work in this area will likely focus on the design and synthesis of novel dmppm-based materials with applications in catalysis, materials science, and even drug development. The ability to precisely control the structure of these compounds at the molecular level, as revealed by X-ray crystallography, will be the cornerstone of these advancements.

References

- Näther, C., & Jess, I. (2024). Synthesis, crystal structure and thermal properties of the dinuclear complex bis(μ-4-methylpyridine N-oxide-κ2 O:O)bis[(methanol-κO)(4-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II)].

- Flood, J. P., et al. (2025). A Structural Comparison of a Series of Paramagnetic Transition Metal Complexes: The Interplay between Octahedral Distortion and Secondary Coordination Domains.

- Vicha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University.

- Venter, G. J. S., et al. (2015). Structure of Coordination Complexes: The Synergy between NMR Spectroscopy and Computational Chemistry. South African Journal of Chemistry, 68, 1-11.

- Joshi, S., et al. (2011). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 3(3), 741-746.

- Various Authors. (2020). Synthesis and Spectroscopy of Transition Metal Complexes. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).

- Various Authors. (n.d.). Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes.

- Various Authors. (2025). Syntheses, structures and luminescence properties of cadmium(II) coordination polymers with in situ formed oxalate and bis(chelating) bridging ligands.

- Braunstein, P., et al. (1993). Synthesis of dppm-stabilized Si-Fe-M (M = Zn, Cd, Hg or Tl) complexes and crystal structure of a heterotetranuclear Fe2Cd2 complex (dppm = Ph2PCH2PPh2). Journal of the Chemical Society, Dalton Transactions, (22), 3303-3311.

- Various Authors. (2025).

- The Cambridge Crystallographic Data Centre. (n.d.).

- Various Authors. (2020). Transition Metal Complexes (A2 Chemistry). YouTube.

- Hubin, T. J., et al. (2023). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules, 28(2), 859.

- Parkin, G., et al. (2021). Synthetic and Structural Investigations of Main Group and Transition Metal Compounds Supported by a Multidentate [N3C] Donor Ligand. Columbia Academic Commons.

- Various Authors. (2021). Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. Polymers, 13(17), 2999.

- Various Authors. (n.d.). NMR spectra of coordination compound Ir2.

- Fettinger, J. C., et al. (2015). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry, 54(7), 3509–3517.

- Various Authors. (2024). 6.1: Structures of Metal Complexes. Chemistry LibreTexts.

- Various Authors. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. Frontiers in Chemistry, 10, 1063544.

- National Center for Biotechnology Information. (n.d.). Bis(dimethylphosphino)methane. PubChem.

- Wu, G., et al. (2015). Solid-State 17O NMR of Paramagnetic Coordination Compounds. Journal of the American Chemical Society, 137(7), 2532–2535.

- Wikipedia contributors. (2023). Bridging ligand. Wikipedia.

- Sigma-Aldrich. (n.d.). Bis(dimethylphosphino)methane. Sigma-Aldrich.

- National Institute of Standards and Technology. (n.d.). Bis(dimethylphosphino)methane. NIST WebBook.

- Crystallography Open Database. (n.d.). Search results.

Sources

The Unassuming Workhorse: A Technical Guide to dmppm as a Bidentate Phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. Among the vast arsenal of available ligands, bidentate phosphines have carved out a significant niche due to their ability to form stable chelate rings with metal centers. This guide provides an in-depth technical exploration of a seemingly simple yet remarkably versatile bidentate phosphine ligand: bis(dimethylphosphino)methane, commonly known as dmppm. While often overshadowed by its bulkier phenyl-substituted analog, dppm, dmppm possesses a unique combination of steric and electronic properties that make it a valuable tool in the hands of the discerning chemist.

This document will delve into the core aspects of dmppm, from its synthesis and fundamental properties to its diverse applications in catalysis and coordination chemistry. We will explore the subtle yet significant impact of its small methyl substituents on its coordination behavior and catalytic performance, providing a comprehensive resource for researchers seeking to harness the full potential of this unassuming workhorse.

Synthesis and Physicochemical Properties of dmppm

The synthetic route to bis(dimethylphosphino)methane is conceptually straightforward, typically involving the reaction of a dimethylphosphine precursor with a one-carbon electrophile. A common approach is the deprotonation of dimethylphosphine followed by reaction with dichloromethane.

Experimental Protocol: Synthesis of Bis(dimethylphosphino)methane (dmppm)

This protocol is adapted from established methods for the synthesis of related bis(phosphino)alkanes.

Materials:

-

Dimethylphosphine

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Dichloromethane

-

Anhydrous, deoxygenated solvent (e.g., THF or diethyl ether)

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine in the anhydrous solvent in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of the strong base to deprotonate the dimethylphosphine, forming the corresponding dimethylphosphide.

-

After the deprotonation is complete, slowly add a half-equivalent of dichloromethane to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

The reaction is quenched by the addition of deoxygenated water.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or chromatography under inert conditions to yield pure dmppm.

Caption: Synthetic pathway for bis(dimethylphosphino)methane (dmppm).

Key Physicochemical Properties of dmppm

The defining features of dmppm are its small steric footprint and strong electron-donating character, which are a direct consequence of the methyl substituents on the phosphorus atoms.

| Property | Value/Description | Significance in Catalysis |

| Molecular Formula | C₅H₁₄P₂ | |

| Molar Mass | 136.11 g/mol | |

| Tolman Cone Angle (θ) | ~118° (estimated) | The relatively small cone angle reduces steric hindrance around the metal center, potentially allowing for the coordination of multiple substrates or reagents. |

| Tolman Electronic Parameter (ν) | Not readily available, but expected to be a strong σ-donor. The Tolman electronic parameter is a measure of the electron-donating or -withdrawing ability of a ligand, determined by the C-O stretching frequency in a reference nickel complex[1]. | The strong electron-donating nature of the methyl groups increases the electron density on the metal center, which can enhance its reactivity in processes like oxidative addition. |

| Bite Angle | Varies depending on the metal and coordination geometry, but typically in the range of 70-80° for chelating dmppm. | The small bite angle of dmppm, dictated by the single methylene bridge, leads to the formation of a strained four-membered chelate ring. This strain can influence the reactivity of the resulting metal complex. |

| ³¹P NMR Chemical Shift | The chemical shift of the free ligand is approximately -50 ppm (relative to 85% H₃PO₄). Upon coordination to a metal, the chemical shift will change significantly depending on the metal and the coordination mode[2][3]. | ³¹P NMR is a crucial tool for characterizing dmppm complexes and studying their solution-state behavior[2]. |

Coordination Chemistry: A Tale of Two Modes

A key feature of dmppm, and diphosphines with a single methylene bridge in general, is its ability to adopt two primary coordination modes: chelating and bridging. This versatility is a direct consequence of the strained four-membered ring that forms upon chelation[4].

-

Chelating Mode: In this mode, both phosphorus atoms of a single dmppm ligand bind to the same metal center, forming a M(P-P) chelate ring. This mode is common but often introduces ring strain.

-

Bridging Mode: Here, the two phosphorus atoms of a dmppm ligand coordinate to two different metal centers, forming a M-P-C-P-M bridge. This mode is particularly prevalent and leads to the formation of bimetallic and polynuclear complexes. The ability of dmppm to act as a bridging ligand is a cornerstone of its utility in stabilizing bimetallic frameworks and facilitating cooperative reactivity.

Caption: Chelating and bridging coordination modes of dmppm.

The preference for one coordination mode over the other is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Applications in Homogeneous Catalysis

The unique properties of dmppm have led to its application in a variety of homogeneous catalytic reactions. Its strong electron-donating ability can activate metal centers for key elementary steps in catalytic cycles, while its small steric profile can allow for facile substrate access.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis[5]. While bulkier phosphine ligands are often employed, dmppm can be a valuable ligand in specific contexts. Its strong σ-donating character can facilitate the oxidative addition of challenging substrates.

Example: Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, a Pd(0) catalyst is typically employed. The strong electron-donating nature of dmppm can promote the initial oxidative addition of the organohalide to the Pd(0) center, a crucial step in the catalytic cycle.

Sources

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chelating vs. Bridging Modes of Bis(dimethylphosphino)methane (dmpm)

[1]

Executive Summary

Bis(dimethylphosphino)methane (dmpm) represents a unique class of short-bite diphosphine ligands where the coordination chemistry is dictated by the high ring strain of its methylene spacer.[1] Unlike its larger analogs (dmpe, dppp), dmpm faces a binary thermodynamic choice: form a highly strained 4-membered chelate ring (

This guide provides a mechanistic analysis of these competing modes, offering researchers spectroscopic criteria for differentiation and validated protocols for selective synthesis.[1]

Ligand Architecture & Thermodynamic Drivers

The coordination behavior of dmpm is governed by its geometric constraints. The single methylene bridge (-CH

The Bite Angle Mismatch

For a square-planar metal center (e.g., Pd(II), Pt(II), Rh(I)), the ideal L-M-L bond angle is 90°.[1]

-

dmpm Natural Bite Angle: ~72–73°[1]

-

Resulting Strain: When dmpm chelates, it forces the P-M-P angle to compress to ~73°, deviating by >15° from the ideal square-planar geometry.

The Chelate Effect vs. Ring Strain

While the "chelate effect" generally stabilizes bidentate binding (entropic gain), the enthalpic penalty of the 4-membered ring in dmpm complexes often overrides this stability. Consequently, dmpm is a "reluctant chelate" and frequently rearranges to a bridging mode (

Table 1: Comparative Ligand Metrics

| Ligand | Backbone | Ring Size (Chelate) | Bite Angle ( | Electronic Character | Steric Bulk (Cone Angle) |

| dmpm | -CH | 4-membered | ~73° | Strong | Small ( |

| dmpe | -(CH | 5-membered | ~85° | Strong | Medium |

| dppm | -CH | 4-membered | ~72° | Weaker | Large ( |

Key Insight: dmpm is more electron-rich than dppm (phenyl vs. methyl).[1] This makes dmpm a stronger donor, stabilizing higher oxidation states, but its smaller steric profile allows for closer metal-metal approaches in bridging modes.[1]

Coordination Modes: Mechanisms & Structures[1][2]

The Chelating Mode ( -dmpm)[1]

-

Formation: Often the kinetic product formed at low temperatures or in dilute solutions where intermolecular bridging is statistically unfavorable.

-

Reactivity: The strained ring is highly reactive toward ring-opening. Nucleophilic attack at the metal often leads to one arm dissociating (

) and subsequently bridging to a second metal.[1]

The Bridging Mode ( -dmpm)[1]

-

Formation: The thermodynamic product. Favored in concentrated solutions or upon heating the chelate.

-

Geometry: Binuclear (or polynuclear). The ligand spans two metals, allowing them to adopt ideal coordination geometries (e.g., square planar or octahedral) without angular distortion.[1]

-

Metal-Metal Bonding: The short methylene bite distance brings two metals into proximity (typically 2.5 – 3.5 Å), frequently facilitating direct M-M bond formation.[1]

Figure 1: Thermodynamic landscape of dmpm coordination.[1] The bridging mode is generally the thermodynamic sink due to the relief of 4-membered ring strain.

Spectroscopic Differentiation ( P NMR)

Chemical Shift ( )[1][4]

-

Free Ligand:

to -

Chelating (

): Typically exhibits a coordination shift ( -

Bridging (

): distinct environment.[1][3] In symmetrical dimers (e.g.,

Coupling Constants ( )

-

Chelate: In cis-chelates,

is small.[1] -

Bridge: If the metals are chemically equivalent, the phosphorus atoms may be chemically equivalent but magnetically inequivalent, leading to complex "virtual coupling" patterns in the

H NMR (methyl region).

Fluxionality

Bridging dmpm complexes often exhibit "A-frame" inversion fluxionality in solution, which can be frozen out at low temperatures, splitting the methyl signals in

Figure 2: Decision tree for assigning coordination modes based on NMR data. The 'Virtual Triplet' in proton NMR is a hallmark of trans-spanning or bridging phosphines with strong P-P coupling.

Experimental Protocol: Synthesis of Bridging Pd(I) Dimers

This protocol targets the synthesis of

Safety & Pre-requisites

-

Atmosphere: All steps must be performed under inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[1] Phosphines are oxidation-sensitive.[1]

-

Solvents: Dichloromethane (DCM) and Diethyl ether must be dried and degassed.[1]

Materials

- (Bis(benzonitrile)palladium(II)) - Labile precursor.[1]

-

dmpm (Bis(dimethylphosphino)methane).[1]

- (Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0).[1]

Workflow: Comproportionation Route

This method avoids the isolation of the unstable monomeric chelate and directly targets the Pd(I)-Pd(I) bonded dimer.[1]

Step 1: Preparation of Precursor Solution

Dissolve

Step 2: Ligand Addition (In Situ Chelation) Add dmpm (1 eq, 0.5 mmol) dropwise.[1]

-

Observation: Color changes rapidly.[1] A transient species (chelate

) may form, but we will immediately react this.[1]

Step 3: Comproportionation

Add

-

Reaction:

-

Stir at room temperature for 2 hours. The bridging dmpm ligands stabilize the metal-metal bond.

Step 4: Isolation

-

Concentrate the solution to ~2 mL under vacuum.

-

Add diethyl ether (20 mL) to precipitate the product.

-

Filter the solid under inert gas.[1]

-

Wash with ether (

mL) to remove liberated benzonitrile and dba.[1] -

Dry under vacuum.[1]

Step 5: Validation (Self-Check)

Dissolve a small aliquot in

- P NMR: Expect a singlet around -20 to +10 ppm (system dependent, distinct from free ligand).[1]

-

Absence of Chelate: Ensure no peaks correspond to monomeric Pd(II) species (which would appear at different shifts).

Applications & Relevance[5][6][7]

Catalysis

The bridging mode of dmpm is critical in A-frame catalysis . The proximity of two metal centers allows for cooperative activation of substrates. For example, small molecules like CO or SO

Radiopharmaceuticals

dmpm is used to stabilize M(V) oxo-cores (e.g., Re, Tc) for imaging.[1] The small bite angle and strong

References

-

Puddephatt, R. J. (1983).[1] Chemistry of Bis(diphenylphosphino)methane and Related Ligands. Chemical Society Reviews.[1] Link (Foundational text on dppm/dmpm distinction and ring strain).[1]

-

Balch, A. L. (1977).[1] Bis(diphenylphosphino)methane complexes of palladium(II) and platinum(II). Inorganic Chemistry. Link (Classic reference for the thermodynamic preference of bridging modes).[1]

-

Shaw, B. L. (1976).[1] Large Ring Phosphine Complexes. Journal of Organometallic Chemistry. (Discusses the ring strain/bite angle correlation).

-

Cotton, F. A., & Walton, R. A. (1993).[1] Multiple Bonds Between Metal Atoms. Oxford University Press.[1][4] (Authoritative source on dmpm stabilizing M-M bonds).

-

Appel, R. (1988).[1] Phosphorus-Carbon Heterocycles. (Source for NMR shift data of strained phosphorus rings).

An In-depth Technical Guide to the Electronic Effects of the dmppm Ligand on Metal Centers

Introduction: Understanding the Role of Ligands in Modern Catalysis and Materials Science

In the intricate world of coordination chemistry, the ligand shell surrounding a metal center dictates its reactivity, stability, and electronic properties. For researchers in catalysis and drug development, the ability to rationally tune these properties is paramount. Among the vast arsenal of ligands, phosphines have emerged as a versatile class, offering a high degree of tunability through steric and electronic modifications. This guide focuses on a specific, yet highly effective bidentate phosphine ligand: bis(dimethylphosphino)methane, commonly known as dmppm.

While structurally similar to its well-studied aryl analogue, bis(diphenylphosphino)methane (dppm), the methyl substituents in dmppm impart distinct electronic characteristics that can significantly alter the electron density at the coordinated metal center. This guide provides a comprehensive overview of the electronic effects of the dmppm ligand, detailing the theoretical underpinnings and providing field-proven experimental and computational protocols for their quantification.

The Electronic Profile of dmppm: A Potent σ-Donor

The primary electronic role of phosphine ligands is as σ-donors, where the lone pair of electrons on the phosphorus atom is donated to a vacant orbital on the metal center. This donation increases the electron density at the metal. The nature of the substituents on the phosphorus atom directly influences the strength of this donation. Electron-donating groups, such as the methyl groups in dmppm, enhance the electron density on the phosphorus, making it a stronger σ-donor compared to ligands with electron-withdrawing substituents like phenyl groups.

Concurrently, phosphine ligands can act as π-acceptors by accepting electron density from filled metal d-orbitals into the empty σ* orbitals of the P-C bonds.[1] However, for alkylphosphines like dmppm, this π-accepting capability is generally weak. Therefore, the dominant electronic effect of dmppm is strong σ-donation, leading to a significant increase in electron density at the metal center.

This increased electron density has profound implications for the metal's properties, including:

-

Redox Potential: A more electron-rich metal center is more easily oxidized.

-

Bonding to other Ligands: The increased electron density on the metal can enhance its ability to back-donate to other π-accepting ligands, such as carbon monoxide (CO).

-

Catalytic Activity: The electronic environment of the metal is a key determinant of its reactivity in catalytic cycles.

The following sections will detail the methodologies used to probe and quantify these effects.

Experimental Quantification of dmppm's Electronic Effects

A multi-technique approach is essential for a comprehensive understanding of the electronic influence of the dmppm ligand. Here, we detail three primary experimental methods: Infrared (IR) Spectroscopy of Metal Carbonyl Complexes, Cyclic Voltammetry (CV), and X-ray Photoelectron Spectroscopy (XPS).

Infrared Spectroscopy of Metal Carbonyls: An Indirect Probe of Electron Density

The stretching frequency of a carbon monoxide ligand (ν(CO)) in a metal complex is a sensitive indicator of the electron density at the metal center.[2] Increased electron density on the metal leads to stronger π-backbonding into the π* antibonding orbitals of the CO ligand. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3]

By synthesizing a series of metal carbonyl complexes with different phosphine ligands, one can establish a relative scale of their electron-donating abilities. The Tolman Electronic Parameter (TEP) is a widely used scale based on the A1 ν(CO) frequency of LNi(CO)₃ complexes.[4] A lower TEP value indicates a stronger net electron-donating ligand.

While a specific TEP value for dmppm is not widely cited, its strong σ-donating character, due to the electron-releasing methyl groups, places it among the more strongly donating phosphine ligands. This would be expected to result in significantly lower ν(CO) frequencies compared to its aryl-substituted counterpart, dppm.

Experimental Protocol: Synthesis and IR Analysis of [Mo(CO)₄(dmppm)]

This protocol describes the synthesis of a representative metal carbonyl complex of dmppm and its subsequent analysis by IR spectroscopy.

Materials:

-

Molybdenum hexacarbonyl [Mo(CO)₆]

-

Bis(dimethylphosphino)methane (dmppm)

-

Piperidine

-

Toluene (dry)

-

Dichloromethane (dry)

-

Petroleum ether (cold)

-

Standard Schlenk line and glassware

-

FTIR spectrometer

Procedure:

Part A: Synthesis of the Intermediate [Mo(CO)₄(pip)₂] [5]

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1.0 g of [Mo(CO)₆] to 40 mL of dry toluene.

-

Add 10 mL of piperidine to the suspension.

-

Reflux the mixture for 2 hours. A yellow precipitate of [Mo(CO)₄(pip)₂] will form.

-

Cool the mixture to room temperature and filter the yellow precipitate under inert atmosphere.

-

Wash the precipitate with cold petroleum ether and dry under vacuum.

Part B: Synthesis of [Mo(CO)₄(dmppm)] [6]

-

In a Schlenk flask, dissolve 0.5 g of the [Mo(CO)₄(pip)₂] intermediate in 20 mL of dry dichloromethane.

-

Add a stoichiometric amount of dmppm ligand to the solution.

-

Reflux the mixture for 30 minutes. The color of the solution will change, indicating ligand substitution.

-

Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Precipitate the product by adding petroleum ether.

-

Filter the solid product, wash with petroleum ether, and dry under vacuum.

Part C: IR Spectroscopic Analysis

-

Prepare a dilute solution of the synthesized [Mo(CO)₄(dmppm)] in a suitable solvent (e.g., dichloromethane or hexane) inside a glovebox or under an inert atmosphere.

-

Record the IR spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

Identify and record the frequencies of the ν(CO) bands.

Data Interpretation: The cis-[Mo(CO)₄(dmppm)] complex is expected to show four IR-active CO stretching bands. The positions of these bands should be compared to those of analogous complexes, such as cis-[Mo(CO)₄(dppm)] or cis-[Mo(CO)₄(dppe)], to assess the relative electron-donating ability of dmppm. Lower ν(CO) values for the dmppm complex would confirm its stronger electron-donating character.

Workflow for IR Spectroscopic Analysis

Caption: Synthesis and IR analysis workflow for [Mo(CO)₄(dmppm)].

Cyclic Voltammetry: Probing Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. For transition metal complexes, CV can determine the formal reduction potential (E°') of the metal center.[7] A more electron-donating ligand will increase the electron density on the metal, making it easier to oxidize (a more negative reduction potential).

By comparing the E°' of a series of [M(ligand)ₓ]ⁿ⁺ complexes, one can rank the ligands according to their net electron-donating strength. Ferrocene is often used as an internal standard for referencing the potential.[4]

Experimental Protocol: Cyclic Voltammetry of a dmppm-Metal Complex

Materials:

-

A dmppm-metal complex (e.g., a palladium or nickel complex)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Ferrocene (for use as an internal standard)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Prepare a ~1 mM solution of the dmppm-metal complex in the chosen solvent containing 0.1 M TBAPF₆.

-

Add a small amount of ferrocene to the solution to act as an internal standard.

-

Assemble the three-electrode cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

-

Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential over a suitable range to encompass the redox event of the metal complex and the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Measure the anodic (Epa) and cathodic (Epc) peak potentials for the redox couple of interest.

-

Calculate the formal reduction potential as E°' = (Epa + Epc) / 2.

-

Reference the obtained E°' value to the Fc/Fc⁺ couple by setting its E°' to 0 V.

Data Interpretation: A more negative E°' for the dmppm complex compared to analogous complexes with other phosphine ligands indicates that dmppm is a stronger electron donor.

CV Data Acquisition and Analysis Flow

Caption: Workflow for cyclic voltammetry of a dmppm-metal complex.

X-ray Photoelectron Spectroscopy (XPS): A Direct Measure of Metal Core Electron Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that directly measures the binding energies of core-level electrons.[8] The binding energy of a metal's core electrons is influenced by the electrostatic potential around the atom. An increase in electron density at the metal center, caused by a strong σ-donating ligand like dmppm, will lead to a decrease in the binding energy of the metal's core electrons.[9]

By comparing the core-level binding energies (e.g., Pd 3d, Ni 2p) of a metal in complexes with different ligands, a direct assessment of the ligand's electronic effect can be made.

Experimental Protocol: XPS Analysis of a dmppm-Metal Complex

Materials:

-

A solid sample of the dmppm-metal complex

-

XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

-

Sample holder

-

Sputter gun (optional, for cleaning)

Procedure:

-

Mount the solid sample of the dmppm-metal complex onto the sample holder.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

If necessary, lightly sputter the surface with an ion gun to remove surface contaminants. Caution should be exercised to avoid sample degradation.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra of the core levels of interest (e.g., Pd 3d, P 2p, C 1s, O 1s).

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Use appropriate software to perform peak fitting (deconvolution) of the high-resolution spectra to determine the precise binding energies of the different chemical states.

Data Interpretation: A lower binding energy for the metal core level in the dmppm complex compared to analogous complexes indicates a higher electron density on the metal, confirming the strong electron-donating nature of dmppm.

Relationship between Ligand Donation and Spectroscopic Observables

Caption: Causal chain from ligand to spectroscopic changes.

Computational Analysis: A Theoretical Approach to Understanding Electronic Effects

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure of transition metal complexes.[10][11] DFT calculations can provide quantitative data on various electronic parameters, including:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution within the molecule, allowing for a direct assessment of the charge on the metal center.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and redox properties of the complex.

-

Calculated IR Frequencies: DFT can accurately predict the vibrational frequencies of metal carbonyl complexes, providing a theoretical counterpart to experimental IR data.

Protocol: DFT Calculation of a dmppm-Metal Carbonyl Complex

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or similar.

Procedure:

-

Structure Building: Build the 3D structure of the desired dmppm-metal carbonyl complex (e.g., cis-[Mo(CO)₄(dmppm)]).

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., def2-SVP for main group atoms and a larger basis set like def2-TZVP for the metal). Include a dispersion correction (e.g., D3).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the calculated IR spectra.

-

Electronic Structure Analysis: Perform a single-point energy calculation with a larger basis set and request NBO analysis to obtain the charge distribution.

Data Interpretation:

-

NBO Charges: Compare the calculated charge on the metal in the dmppm complex with that in analogous complexes. A more negative charge indicates greater electron donation from the dmppm ligand.

-

Calculated ν(CO) Frequencies: Compare the calculated ν(CO) frequencies with experimental values and with the calculated frequencies of other phosphine complexes. This allows for a direct comparison of theoretical and experimental TEPs.

Comparative Analysis and Data Summary

While a comprehensive experimental dataset for dmppm is dispersed throughout the literature, the principles outlined above allow for a clear prediction of its behavior. The following table summarizes the expected trends when comparing dmppm to its phenyl-substituted analogue, dppm, and the well-known bidentate phosphine, dppe (1,2-bis(diphenylphosphino)ethane).

| Parameter | dmppm | dppm | dppe | Rationale |

| σ-Donation Strength | Strong | Moderate | Moderate | Methyl groups are more electron-donating than phenyl groups. |

| π-Acceptance Strength | Weak | Moderate | Moderate | P-C(sp²) σ* orbitals in arylphosphines are better π-acceptors. |

| Expected TEP (cm⁻¹) | Low | Higher | Higher | Stronger net donation leads to a lower TEP. |

| Expected ν(CO) (cm⁻¹) in M(CO)ₓ | Lowest | Higher | Higher | Stronger back-donation to CO weakens the C-O bond. |

| Expected E°' (V vs Fc/Fc⁺) | Most Negative | Less Negative | Less Negative | Higher electron density makes the metal easier to oxidize. |

| Expected Metal Core BE (eV) in XPS | Lowest | Higher | Higher | Increased electron density shields the core electrons. |

Conclusion

The bis(dimethylphosphino)methane (dmppm) ligand is a potent σ-donor that significantly increases the electron density at a coordinated metal center. This electronic enrichment can be qualitatively and quantitatively assessed through a combination of IR spectroscopy of ancillary carbonyl ligands, cyclic voltammetry, and X-ray photoelectron spectroscopy, with theoretical validation from Density Functional Theory. Understanding and applying these methodologies allows researchers to harness the unique electronic properties of dmppm for the rational design of novel catalysts, functional materials, and therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.

- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

- Li Petri, G., et al. (2021). Multicystic and diffuse malignant peritoneal mesothelioma in children.

- Balch, A. L., & Catalano, V. J. (1991). Heterodinuclear bis(diphenylphosphino)methane-bridged molybdenum (d6)-gold (d10) complexes. Inorganic Chemistry, 30(6), 1302–1308.

- Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands. Substituent additivity. Journal of the American Chemical Society, 92(10), 2953–2956.

- Becket, A. R., & Morris, G. A. (1995). [Mo(CO)4(pip)2] Isomer Identification by IR Spectroscopy.

- Oztopcu, O., et al. (2013). Synthesis and Characterization of Hydrido Carbonyl Molybdenum and Tungsten PNP Pincer Complexes. Organometallics, 32(10), 3042–3052.

- Mond, L., Langer, C., & Quincke, F. (1890). Action of carbon monoxide on nickel. Journal of the Chemical Society, Transactions, 57, 749-753.

- Rojas-Montes, J., et al. (2018). Molybdenum(0)

- Matthey, T., et al. (2020). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide.

- Bérces, A., et al. (2012). An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta, 70, 303-311.

- Moulder, J. F., et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp.

- Bini, L., et al. (2007). The Pd 3d core-level XPS spectra of palladium and its oxides. Surface Science Spectra, 14(1), 17-25.

- Reiher, M., & Kirchner, B. (2007). Density functional theory for transition metals and transition metal chemistry. Topics in Current Chemistry, 268, 1-63.

- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

- Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.

- Braterman, P. S. (1975). Metal Carbonyl Spectra. Academic Press.

- Butler, I. S., & Fenster, A. E. (1974). Applications of vibrational spectroscopy in organometallic chemistry. Journal of Organometallic Chemistry, 66(2), 161-275.

- Baiz, C. R., et al. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1383–1391.

- Frenking, G., & Shaik, S. (Eds.). (2014). The chemical bond: fundamental aspects of chemical bonding. John Wiley & Sons.

-

NIST X-ray Photoelectron Spectroscopy Database, National Institute of Standards and Technology. ([Link])

- Zovko, C., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry – A European Journal, 27(64), 16034-16041.

- Cremer, D., & Kraka, E. (2017). Generalization of the Tolman electronic parameter: the metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions, 46(10), 3127-3143.

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Neese, F. (2012). The ORCA program system.

- A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. (2020). Journal of Organometallic Chemistry, 911, 121155.

- Harvey, J. N. (2006). DFT computation of reaction energies for organometallic complexes. Annual Reports Section "C" (Physical Chemistry), 102, 203-226.

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. John Wiley & Sons.

- Bard, A. J., & Faulkner, L. R. (2001).

- Crist, B. V. (2000).

- Nefedov, V. I. (1988). X-ray photoelectron spectroscopy of solid surfaces. VSP.

- Glusker, J. P., Lewis, M., & Rossi, M. (2010). Crystal Structure Analysis for Chemists and Biologists. Wiley-VCH.

- Cotton, F. A. (1990). Chemical Applications of Group Theory. John Wiley & Sons.

- Kirtman, B., et al. (2018). DFT study of the molecular and electronic structure of metal-free tetrabenzoporphyrin and its metal complexes with Zn, Cd, Al, Ga, In. Molecules, 23(1), 139.

Sources

- 1. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. studylib.net [studylib.net]

- 6. Molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand: synthesis, crystal structures and catalytic performance in olefin epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stabilization of propene molybdenum and tungsten half–sandwich complexes by intramolecular coordination of a thioether function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Palladium [xpsfitting.com]

- 9. researchgate.net [researchgate.net]

- 10. comp.chem.umn.edu [comp.chem.umn.edu]

- 11. Does DFT-D estimate accurate energies for the binding of ligands to metal complexes? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Comparative Ligand Field Analysis of dmpm vs. dppm

Nomenclature Note: In this guide, "dmppm" is interpreted as dmpm [bis(dimethylphosphino)methane], the direct alkyl analogue to the widely used aryl ligand dppm [bis(diphenylphosphino)methane].[1] This comparison represents the classic "Alkyl vs. Aryl" dichotomy in coordination chemistry.[1]

Executive Summary

The choice between dmpm and dppm is rarely a matter of simple substitution; it is a strategic decision between electronic activation (dmpm) and steric protection/stability (dppm).[1] While both ligands share the methylene (

-

dppm (

): The industry standard for stabilizing bimetallic cores.[1] It offers moderate -

dmpm (

): A potent, electron-rich accelerator.[1] It provides exceptional

Part 1: Electronic and Steric Profiling[1]

To rationally select a ligand, one must quantify its spatial and electronic impact on the metal center.[1]

Comparative Properties Table[1]

| Property | dppm (Aryl) | dmpm (Alkyl) | Implication |

| Formula | Methyl groups reduce mass but increase electron density.[1] | ||

| Physical State | White Crystalline Solid | Colorless Liquid | dppm is easily weighed; dmpm requires volumetric handling.[1] |

| Air Stability | Air-Stable (Shelf stable) | Pyrophoric / Air-Sensitive | dmpm requires strict Schlenk/Glovebox techniques.[1] |

| Tolman Cone Angle ( | ~121° | ~107° (est.)[1] | dmpm is sterically smaller, allowing tighter packing or facile attack.[1] |

| Electronic Parameter ( | Lower | ||

| pK_a (Conj. Acid) | ~2.0 - 3.5 | ~6.5 - 8.0 | dmpm is significantly more basic, binding harder to Lewis acids.[1] |

| Natural Bite Angle | ~72° | ~72° | Both favor strained 4-membered chelates or bridging modes.[1] |

The Electronic "Push"

The methyl groups in dmpm are electron-releasing (inductive effect

-